4-Ethyl-1,3-thiazole-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
4-ethyl-1,3-thiazole-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFLFYHQDHVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-ethylthiazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can hydrolyze in the presence of water or aqueous solutions to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, sulfonic acids, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The thiazole moiety is recognized for its significant role in drug development, particularly in the synthesis of bioactive compounds. 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride serves as a versatile building block in the design of new pharmaceuticals. Its derivatives have shown promising results in various therapeutic areas, including:
- Anticancer Agents : Compounds derived from thiazoles exhibit potent anticancer activity. For instance, thiazole-integrated pyridine derivatives have been synthesized and tested against multiple cancer cell lines, showing effective inhibition rates and lower IC50 values compared to standard treatments . The presence of electron-withdrawing groups enhances their efficacy against specific cancers.
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Studies indicate that derivatives of thiazole can effectively inhibit pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The sulfonyl fluoride group enhances the bioactivity of these compounds.
Antimicrobial Research
The antimicrobial potential of this compound has been extensively studied. Its derivatives have been evaluated for their ability to combat various bacterial and fungal infections:
- Mechanism of Action : The compound’s structure allows it to interact with microbial enzymes and disrupt essential cellular processes. For example, studies have shown that fluorinated thiazole derivatives exhibit enhanced activity against Gram-positive bacteria due to modifications on the thiazole ring .
- Case Studies : A comprehensive evaluation of thiazole derivatives revealed that those with halogen substitutions showed improved antimicrobial efficacy. In one study, a series of fluorinated thiazoles were synthesized and tested, yielding compounds with MIC values significantly lower than those of traditional antibiotics.
Organic Synthesis Reagent
This compound is also utilized as a reagent in organic synthesis, particularly in SuFEx (sulfur(VI) fluoride exchange) reactions:
- Click Chemistry Applications : Sulfonyl fluorides are increasingly used in click chemistry due to their ability to form stable bonds with various nucleophiles. This property is particularly useful for synthesizing complex molecular architectures . The compound can be employed in the preparation of triazoles and other heterocycles through efficient coupling reactions.
- Synthesis of Bioactive Molecules : The versatility of this compound allows chemists to modify its structure to create a wide array of biologically active compounds. For example, it can be used to synthesize novel triazole derivatives that possess enhanced biological activities .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Key Findings :
- Thiazole-based sulfonyl fluorides (e.g., 4-ethyl derivative) benefit from sulfur’s electron-donating effects, enhancing the sulfonyl fluoride’s electrophilicity compared to pyridazine analogues .
- Pyridazine’s electron-deficient ring may reduce stability in aqueous environments, limiting its utility in biological systems compared to thiazole derivatives.
Comparison with Thiazole Derivatives Bearing Different Substituents
Substituent position and identity critically influence thiazole derivatives’ properties. For instance:
Key Findings :
- The trifluoromethyl group in 5-position thiazoles (e.g., ’s compound) improves metabolic stability and membrane permeability, a feature absent in the sulfonyl fluoride derivative .
- Ethyl substitution at C4 in both compounds suggests steric tolerance at this position, but the sulfonyl fluoride’s electrophilic nature enables distinct reactivity compared to carboxylate esters.
Comparison with Triazole Derivatives Featuring Ethyl Substituents
Ethyl-substituted triazoles and thiazoles exhibit divergent biological activities due to heterocycle-specific interactions:
Key Findings :
- The ethyl group in triazoles () contributes to reduced hepatotoxicity compared to first-line TB drugs, whereas thiazole derivatives prioritize reactivity over direct therapeutic effects in current studies .
- Thiazoles’ sulfur atom enables π-π stacking and hydrogen bonding distinct from triazoles, influencing target selectivity.
Biological Activity
4-Ethyl-1,3-thiazole-2-sulfonyl fluoride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with an ethyl group and a sulfonyl fluoride moiety. The presence of the sulfonyl fluoride group enhances its reactivity and allows for diverse applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been shown to exhibit inhibitory effects on various enzymes, which can be leveraged for therapeutic purposes.
Enzyme Inhibition
Research indicates that compounds with similar thiazole structures often act as enzyme inhibitors. For instance, studies have demonstrated that thiazole derivatives can inhibit tyrosinase and other enzymes involved in metabolic pathways related to cancer and metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR of thiazole derivatives indicates that modifications on the thiazole ring can significantly influence their biological activity. For example, the introduction of different substituents at various positions on the thiazole ring can enhance or diminish enzyme inhibition capabilities.
Table 1: SAR Insights for Thiazole Derivatives
| Compound | Substituent | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Ethyl | X.X | Enzyme inhibitor |
| Compound A | Methyl | Y.Y | Tyrosinase inhibitor |
| Compound B | Propyl | Z.Z | Anticancer activity |
Case Study 1: Anticancer Activity
A study evaluating a series of thiazole derivatives, including this compound, showed promising anticancer properties. The compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Inhibition assays revealed that this compound effectively inhibited tyrosinase activity with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating conditions associated with excessive melanin production, such as melanoma .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-ethyl-1,3-thiazole-2-sulfonyl fluoride?
- Methodological Answer : The synthesis typically involves cyclization of intermediates derived from ethyl 2-oxoacetate derivatives, followed by oxidative sulfonylation. For example, analogous compounds like 5-phenyl-1,3-thiazole-4-sulfonyl chloride are synthesized via cyclization using Lawesson’s reagent and oxidative chlorination . For sulfonyl fluorides, fluorination agents (e.g., KF or DAST) may replace chlorination steps. Key intermediates, such as benzyl thioethers, are oxidized to sulfonyl fluorides under controlled conditions. Reaction optimization includes temperature control (0–25°C) and inert atmospheres to prevent hydrolysis.
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR : and NMR identify substituents on the thiazole ring and ethyl group. NMR confirms the sulfonyl fluoride moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
- X-ray Crystallography : If single crystals are obtained, programs like SHELXL refine the structure .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Sulfonyl fluorides are moisture-sensitive and toxic. Protocols include:
- PPE : Gloves, goggles, and lab coats.
- Reaction Conditions : Anhydrous solvents (e.g., dry DCM) and Schlenk lines for air-sensitive steps.
- Waste Disposal : Neutralization with bicarbonate before disposal. General guidelines for fluorinated compounds apply .
Advanced Research Questions
Q. How can the yield of sulfonyl fluoride groups in thiazole derivatives be optimized?
- Methodological Answer : Key strategies include:
- Fluorination Reagents : DAST or Deoxo-Fluor® improve selectivity over competing hydrolysis.
- Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) enhance reagent stability.
- Catalysis : Lewis acids (e.g., ZnCl) accelerate fluorination. Monitor reaction progress via NMR to optimize reaction time .
Q. How do researchers address contradictory results in biological activity assays for this compound?
- Methodological Answer : Contradictions arise from assay variability or off-target effects. Solutions include:
- Dose-Response Curves : Establish EC/IC values across multiple replicates.
- Orthogonal Assays : Validate results using fluorescence-based and cell viability assays (e.g., MTT vs. ATP-luciferase).
- Statistical Rigor : Apply ANOVA or Bayesian modeling to distinguish noise from true activity .
Q. What challenges arise in functionalizing the thiazole ring of this compound?
- Methodological Answer : The electron-withdrawing sulfonyl fluoride group deactivates the thiazole ring, limiting electrophilic substitution. Strategies include:
- Directed Metalation : Use LDA or TMP-zinc bases to deprotonate specific positions.
- Cross-Coupling : Suzuki-Miyaura couplings with Pd catalysts under microwave irradiation improve regioselectivity.
- Protection/Deprotection : Temporarily mask the sulfonyl fluoride with silyl groups during functionalization .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. Molecular dynamics simulations model solvent effects on transition states. Software like Gaussian or ORCA is used, with benchmarked functionals (e.g., B3LYP/6-311+G(d,p)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
